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Compound of Interest

Compound Name: 1-(2-Methoxyethyl)piperazin-2-one

CAS No.: 194351-04-7

Cat. No.: B067513

Get Quote

A Technical Guide for Computational Medicinal Chemistry

Executive Summary
This guide details the computational profiling of 1-(2-Methoxyethyl)piperazin-2-one, a

specialized heterocyclic scaffold often utilized as a polar linker in Fragment-Based Drug

Discovery (FBDD) and PROTAC design. Unlike the symmetric piperazine, the piperazin-2-one

core introduces electronic asymmetry (lactam vs. amine) and distinct ring puckering

preferences. The N1-methoxyethyl substituent adds significant conformational flexibility and

modifies the solubility profile by mimicking short-chain PEGylation.

This document provides a validated workflow for modeling this molecule, ranging from

Quantum Mechanical (QM) conformational analysis to Molecular Dynamics (MD) solvation

studies and ADMET prediction.

Part 1: Molecular Architecture & Quantum
Mechanical Profiling
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Structural Logic and Tautomerism
The molecule consists of a semi-rigid piperazin-2-one ring and a flexible 2-methoxyethyl tail

attached to the amide nitrogen (N1).

Electronic Asymmetry: The N1 atom is part of a lactam functionality (

hybridized, planar), rendering it non-basic. The N4 atom remains a secondary amine (

hybridized), serving as the primary basic center and vector for further chemical elaboration.

Tautomeric State: While lactam-lactim tautomerism is theoretically possible, the lactam (2-

one) form is energetically dominant by >20 kcal/mol in both gas and aqueous phases. All

simulations should initialize in the lactam form.

Protocol: DFT Conformational Analysis
The flexibility of the methoxyethyl tail requires a rigorous conformational search to identify the

global minimum, particularly to evaluate the "gauche effect" arising from the O-C-C-N torsion.

Objective: Determine the global energy minimum and the rotational barrier of the methoxyethyl

tail.

Workflow Diagram (DOT):

Initial Structure
(Lactam Form)

Conformational Search
(MMFF94 / Monte Carlo)

DFT Optimization
B3LYP-D3(BJ)/6-311++G(d,p)

Frequency Calculation
(Check Imaginary Freqs) If Imaginary > 0

SCRF (PCM/SMD)
Solvent: Water

Click to download full resolution via product page

Figure 1: Quantum Mechanical workflow for identifying the bioactive conformation.

Step-by-Step Methodology:

Initial Conformational Sampling:

Use a force field (MMFF94x or OPLS4) to generate rotamers for the N1-C(ethyl)-C(ethyl)-

O(methoxy) torsion.
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Rationale: DFT is too computationally expensive for global searching. Pre-filtering with MM

removes high-energy steric clashes.

Geometry Optimization (DFT):

Software: Gaussian 16 / ORCA 5.0.

Functional: B3LYP-D3(BJ). The D3 dispersion correction is critical to accurately model the

intramolecular London dispersion forces between the folded methoxy tail and the ring.

Basis Set: 6-311++G(d,p). Diffuse functions (++) are mandatory for describing the lone

pairs on the oxygen and nitrogen atoms.

Input Example (Gaussian):

Analysis of Intramolecular Interactions:

Look for an intramolecular hydrogen bond between the methoxy oxygen and the N4-H

proton. If the tail folds back, this "closed" conformer may be the global minimum in vacuum

but likely opens up in explicit solvent.

Part 2: Physicochemical & ADMET Profiling
The 1-(2-Methoxyethyl) substitution is a strategic medicinal chemistry modification designed to

lower LogP while maintaining permeability.

Calculated Properties Table
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Property Predicted Value Method/Algorithm Significance

MW 158.20 Da Exact Mass
Fragment-like (<300

Da).

cLogP -0.8 to -0.5
Consensus

(SwissADME)

Highly hydrophilic;

excellent solubility.

pKa (N4) 8.2 ± 0.5 Jaguar / Hammett Eq.

Moderately basic.

Exists as cation at pH

7.4.

pKa (N1) < 0 Amide resonance

Non-ionizable under

physiological

conditions.

TPSA ~49 Å² Topological
High permeability

(Rule of 5 compliant).

H-Bond Donors 1 (N4-H) Structural Count
Good membrane

penetration potential.

pKa Prediction Protocol
Accurate pKa prediction is vital because the protonation state of N4 dictates binding affinity.

Tool Selection: Use Schrödinger Jaguar pKa or ChemAxon (empirical).

Jaguar Protocol (Ab Initio):

Optimize neutral and protonated species (N4-H+) in gas phase (B3LYP/6-31G*).

Perform single-point energy calculations in water using the Poisson-Boltzmann solver

(PBF).

Apply the thermodynamic cycle:

.
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Note: The electron-withdrawing effect of the C2-carbonyl reduces the pKa of N4 compared

to piperazine (pKa ~9.8), shifting it closer to 8.2.

Part 3: Molecular Dynamics & Solvation
To understand how this scaffold behaves in a biological environment, MD simulations are

required. The methoxyethyl group acts as a "mini-PEG," creating a hydration shell that resists

non-specific protein binding.

Force Field Parameters
Standard force fields often struggle with the specific dihedral parameters of the piperazinone

ring.

Recommended Force Field:GAFF2 (General Amber Force Field 2) or OPLS4.

Charge Method:RESP (Restrained Electrostatic Potential) charges derived from the HF/6-

31G* optimized geometry. Do not use Gasteiger charges, as they poorly represent the amide

resonance at N1-C2.

Simulation Protocol (GROMACS/Amber)
Workflow Diagram (DOT):
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Parameterization
(ANTECHAMBER / ACPYPE)

Solvation Box
(TIP3P Water, 10Å Buffer)

Neutralization
(Add Cl- ions if N4 protonated)

Equilibration
(NVT 100ps -> NPT 100ps)

Production Run
(50ns, 300K, 1 bar)

Analysis
(RDF, H-Bonds, RMSD)

Click to download full resolution via product page

Figure 2: Molecular Dynamics simulation pipeline.

Analysis Metrics:

Radial Distribution Function (RDF): Calculate

for Water-Oxygen(ether) and Water-Oxygen(carbonyl). A sharp peak at 2.8 Å indicates
strong hydration, confirming solubility.

Ring Puckering: Monitor the Cremer-Pople parameters to see if the ring flips between half-

chair and boat conformations.
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Part 4: Applications in Drug Design (Fragment
Growing)
1-(2-Methoxyethyl)piperazin-2-one is a "privileged scaffold" for linker design.

Vector N4: The secondary amine is the primary handle for nucleophilic aromatic substitution (

) or reductive amination.

Vector C3: C-H activation or substitution at the alpha-position to the amine (less common).

Virtual Screening Strategy: When docking this fragment into a protein pocket (e.g., a kinase

hinge region):

Constrain the Amide: Ensure the amide bond (N1-C2) remains planar.

Flexibility: Allow the methoxyethyl tail to rotate. It often seeks solvent-exposed regions or

cryptic hydrophilic pockets.

Pharmacophore Mapping:

Acceptor: C2 Carbonyl.

Acceptor: Methoxy Oxygen.

Donor/Acceptor (pH dep): N4 Amine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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